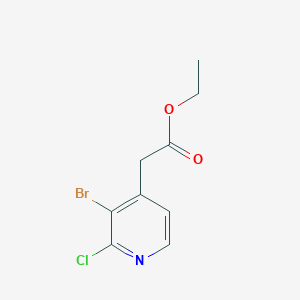

Ethyl 3-bromo-2-chloropyridine-4-acetate

Description

Ethyl 3-bromo-2-chloropyridine-4-acetate is a halogenated pyridine derivative characterized by a bromo group at position 3, a chloro group at position 2, and an ethyl acetate moiety at position 4 of the pyridine ring. Its molecular formula is C₉H₈BrClNO₂, with a molecular weight of 300.52 g/mol (calculated).

Pyridine derivatives are widely studied for their biological activity, and halogenation often enhances their lipophilicity, affecting solubility and interaction with biological targets . Ethyl acetate esters, such as this compound, are frequently employed in organic synthesis due to their stability and ease of functional group transformations .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromo-2-chloropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-7(13)5-6-3-4-12-9(11)8(6)10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIISLCQLPPZQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=NC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Related Compounds

Reaction Conditions and Reagents

| Compound | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Amino-3-bromo-2-chloropyridine | NBS, Acetic Acid | Acetic Acid | 0°C to RT, 1 h | 62% |

| 3-Bromo-4-chloropyridine | Bromine, NaOH | Methanol, CCl4 | -15°C to RT, 18 h | 96% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-chloropyridine-4-acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C₉H₉BrClNO₂

- Molecular Weight: 278.53 g/mol

- CAS Number: 1805212-50-3

The compound features a pyridine ring substituted with bromine and chlorine atoms, which enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Ethyl 3-bromo-2-chloropyridine-4-acetate has been explored for its potential in drug development. Its derivatives have shown activity against various biological targets, making it a candidate for further pharmacological studies.

Heterocyclic Chemistry

The compound is utilized in the synthesis of complex heterocycles, which are essential in drug discovery. It can form fused heterocycles or participate in ring-opening reactions, contributing to the development of new therapeutic agents .

Agrochemicals

Research indicates that derivatives of this compound can be effective as agrochemicals, particularly in developing pesticides or herbicides due to their biological activity against pests and diseases .

Case Study 1: Synthesis of Pyrazole Derivatives

A study documented the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate from this compound. The reaction yielded a high purity product through an oxidation reaction using potassium persulfate as an oxidizing agent, demonstrating the compound's utility as a precursor for more complex molecules .

| Reaction Step | Description |

|---|---|

| Starting Material | This compound |

| Oxidizing Agent | Potassium persulfate |

| Yield | Approximately 75–80% |

Case Study 2: Development of Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. A series of compounds synthesized from this precursor were tested against various bacterial strains, showing promising results that could lead to the development of new antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-chloropyridine-4-acetate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Ethyl 3-bromo-2-chloropyridine-4-acetate with structurally related halogenated pyridine esters and other ethyl acetate derivatives:

Key Observations :

- Halogen Effects : The dual halogenation (Br and Cl) on the pyridine ring increases steric hindrance and electron-withdrawing effects compared to single-halogen analogs like Ethyl bromoacetate. This may reduce nucleophilic substitution rates but enhance stability in acidic conditions .

- Solubility : Ethyl acetate derivatives with aromatic rings (e.g., pyridine) exhibit lower water solubility than aliphatic esters (e.g., Ethyl palmitate) due to increased polarity from the heterocycle .

- Bioactivity Potential: Ethyl acetate extracts of spices and plants often contain bioactive halogenated or aromatic compounds (e.g., ginger, turmeric), suggesting that the target compound may also interact with biological systems, though specific data are lacking .

Commercial and Industrial Relevance

The bromo and chloro substituents may position it as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug development .

Biological Activity

Ethyl 3-bromo-2-chloropyridine-4-acetate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a substituted pyridine derivative characterized by the presence of bromine and chlorine atoms in specific positions on the pyridine ring. This substitution pattern imparts unique chemical properties that influence its biological activity.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound can alter enzyme activity or receptor function, leading to a range of biological effects. Specific pathways and targets may vary based on the context of use and the structural modifications made to the compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of similar pyridine compounds have shown cytotoxic effects against various cancer cell lines. In particular, compounds with similar structural motifs have been reported to induce apoptosis in tumor cells, suggesting that this compound may also exhibit such effects .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Research indicates that compounds with similar structures can exhibit moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often associated with enhanced antimicrobial properties, which may apply to this compound as well .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Some studies suggest that pyridine derivatives can modulate inflammatory pathways, potentially reducing inflammation in affected tissues. The specific anti-inflammatory mechanisms of this compound warrant further investigation but may involve the inhibition of pro-inflammatory cytokines .

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of pyridine derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent .

Antimicrobial Activity Assessment

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound demonstrated moderate activity, comparable to standard antibiotics:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-bromo-2-chloropyridine-4-acetate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination and chlorination of pyridine derivatives can be achieved using phosphorus tribromide or thionyl chloride under anhydrous conditions . Optimization involves controlling stoichiometry (e.g., molar ratios of halogenating agents) and reaction temperature (60–80°C for 6–12 hours). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification. Reaction efficiency can be monitored via TLC or GC-MS to identify intermediates and byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions on the pyridine ring. The acetate group’s carbonyl signal appears at ~170 ppm in C NMR .

- LC-MS : High-resolution LC-MS confirms molecular weight (expected [M+H]⁺ ~292.5 Da) and detects halogen isotopic patterns.

- FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) validate functional groups .

Q. How can researchers mitigate common impurities in this compound synthesis?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 3-bromo-2-chloropyridine) or over-halogenated byproducts. Recrystallization in ethanol/water mixtures (1:3 v/v) at 0–4°C improves purity. For persistent impurities, preparative HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30) is effective .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron density maps to predict regioselectivity in Suzuki-Miyaura couplings. For example, the bromine atom’s higher electronegativity compared to chlorine makes it a better leaving group, favoring substitution at the 3-position. Solvent effects (e.g., DMF vs. THF) are analyzed using COSMO-RS to optimize reaction barriers .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of halogenated pyridine derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from thermal motion or disorder. Use SHELXL (via Olex2 or WinGX) to refine anisotropic displacement parameters. For severe disorder, apply TWINABS to handle twinning or split positions. Validate against DFT-optimized geometries (e.g., Gaussian09) to ensure structural plausibility .

Q. How do solvent polarity and hydrogen-bonding interactions influence the stability of this compound in solution?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the compound via dipole-dipole interactions, while protic solvents (e.g., methanol) may induce ester hydrolysis. UV-Vis spectroscopy (λ_max ~270 nm) tracks degradation kinetics. Molecular dynamics simulations (OPLS-AA forcefield) model solvent-shell dynamics, showing that ethyl lactate (ε = 15.1) offers a balance between solubility and stability .

Key Methodological Recommendations

- Synthetic Optimization : Use DOE (Design of Experiments) to screen reaction parameters (temperature, catalyst loading).

- Data Validation : Cross-validate NMR/LC-MS results with X-ray crystallography to resolve structural ambiguities .

- Computational Tools : Combine Gaussian (DFT), GROMACS (MD), and SHELX (crystallography) for multi-scale analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.